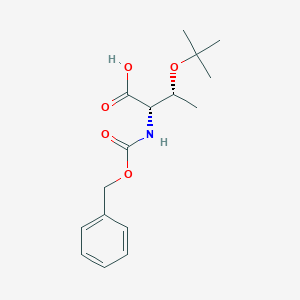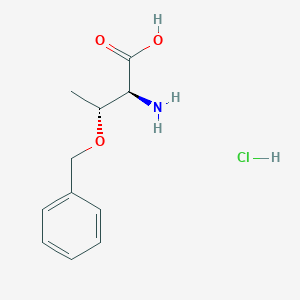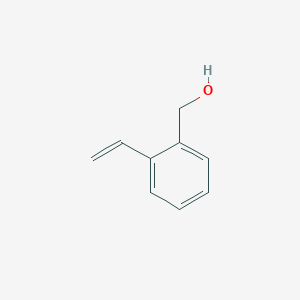
(2-Vinylphenyl)methanol
Descripción general
Descripción
(2-Vinylphenyl)methanol is an organic compound with the molecular formula C9H10O It is characterized by a vinyl group attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Vinylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-vinylphenyl)acetaldehyde using a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of (2-vinylphenyl)acetaldehyde. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: (2-Vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-vinylphenyl)formaldehyde or (2-vinylphenyl)formic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be hydrogenated to form (2-ethylphenyl)methanol using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: (2-Vinylphenyl)formaldehyde, (2-vinylphenyl)formic acid.
Reduction: (2-Ethylphenyl)methanol.
Substitution: (2-Vinylphenyl)methyl chloride or bromide.
Aplicaciones Científicas De Investigación
(2-Vinylphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Vinylphenyl)methanol involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in chemical processes.
Comparación Con Compuestos Similares
(2-Vinylphenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
(2-Ethylphenyl)methanol: Similar structure but with an ethyl group instead of a vinyl group.
(2-Vinylphenyl)formaldehyde: Similar structure but with a formyl group instead of a hydroxyl group.
Uniqueness: (2-Vinylphenyl)methanol is unique due to the presence of both a vinyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
IUPAC Name |
(2-ethenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-5-3-4-6-9(8)7-10/h2-6,10H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOFRFPVWFJROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2-Vinylphenyl)methanol in the synthesis of 1,3-dihydroisobenzofurans?
A1: this compound serves as a key starting material in a novel copper-catalyzed cyanoalkylative cycloetherification reaction. [] This reaction forms two new bonds: a carbon-carbon bond (C(sp3)-C(sp3)) and a carbon-oxygen bond (C(sp3)-O), ultimately leading to the formation of 1,3-dihydroisobenzofurans (also known as phthalans). []
Q2: Can you provide an example of how this reaction has been applied in the synthesis of pharmaceuticals?
A2: Yes, this novel synthetic transformation has been successfully employed in a concise synthesis of citalopram. [] Citalopram is a marketed antidepressant drug, highlighting the potential of this reaction in medicinal chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


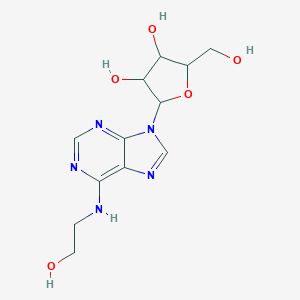
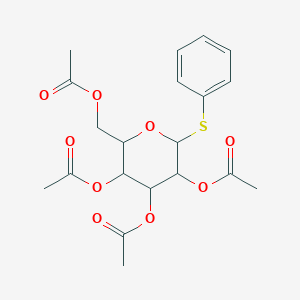
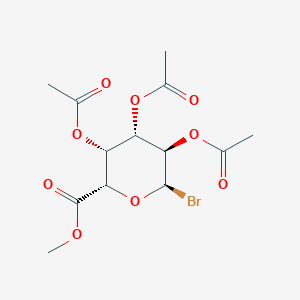
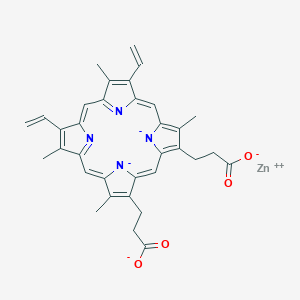
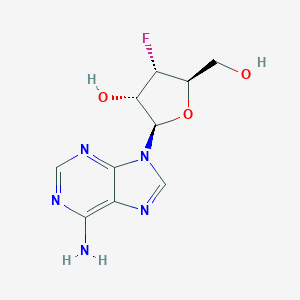
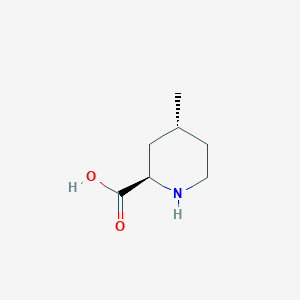
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
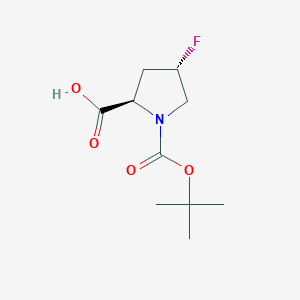
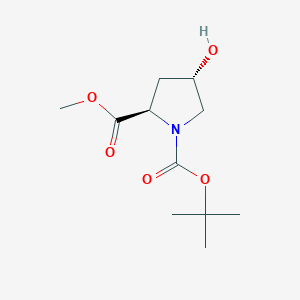
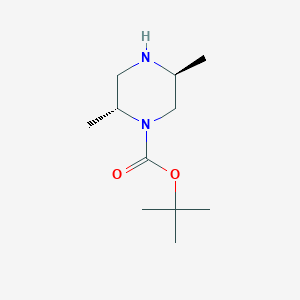
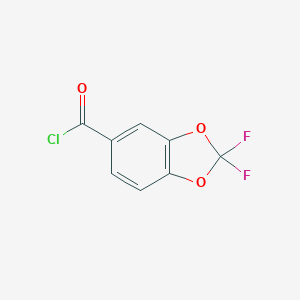
![(5R)-5-[(1S)-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-phenylethyl]tetrahydro-2-oxo-3-furancarboxyli](/img/structure/B151285.png)
